1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine
Description
This compound features a triazolo[1,5-a]quinazoline core substituted with a 7-chloro group, a 3-(trifluoromethyl)phenyl moiety at position 3, and a 4-(4-fluorophenyl)piperazine at position 3. The triazoloquinazoline scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets due to its planar heterocyclic structure . The 4-(4-fluorophenyl)piperazine moiety is critical for modulating pharmacokinetic properties, including blood-brain barrier (BBB) penetration and receptor selectivity, as fluorinated aromatic groups are common in CNS-active drugs .
Properties
Molecular Formula |
C26H19ClF4N6 |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H19ClF4N6/c27-18-4-9-22-21(15-18)24(36-12-10-35(11-13-36)20-7-5-19(28)6-8-20)32-25-23(33-34-37(22)25)16-2-1-3-17(14-16)26(29,30)31/h1-9,14-15H,10-13H2 |
InChI Key |
XLZJFKMWLJXAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Hydrazinoquinazolines
A one-pot method involves 4-hydrazinoquinazoline intermediates undergoing cyclization with acyl chlorides or carboxylic acid hydrazides. For example:
-
Step 1 : 2-Aminobenzonitrile reacts with DMF-DMA to form an imidamide intermediate.
-
Step 2 : Cyclization with hydrazides in acetic acid yields triazolo[c]quinazolines.
-
Step 3 : Acid-catalyzed Dimroth rearrangement or nucleophilic ring opening produces the triazolo[1,5-a]quinazoline core.
Key Conditions :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry constructs the triazole ring via [3+2] cycloaddition:
-
Step 1 : 5-Azidoquinazoline intermediates react with alkynes (e.g., 3-(trifluoromethyl)phenylacetylene).
-
Step 2 : Copper(I) iodide catalyzes triazole formation at 80°C in THF.
Advantages :
Introduction of the 3-(Trifluoromethyl)Phenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the aryl group:
Direct Cyclization with Pre-Functionalized Intermediates
Pre-installing the trifluoromethylphenyl group during triazole formation:
Attachment of 4-(4-Fluorophenyl)Piperazine
Nucleophilic Aromatic Substitution (SNAr)
Buchwald-Hartwig Amination
Optimized Multi-Step Synthesis
Purification and Characterization
Challenges and Alternatives
Chemical Reactions Analysis
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of chloro and fluorophenyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine exhibit significant biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit extracellular nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in nucleotide metabolism and signal transduction .
- Anticancer Activity : Analogous compounds have shown promise as selective antagonists of platelet-derived growth factor receptors (PDGF), which are implicated in various cancers .
Pharmacological Applications
The compound has been investigated for its potential as a dual-target small-molecule inhibitor. It co-targets poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing proteins, suggesting applications in cancer therapy .
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Chlorine substitution; triazole ring | Antimicrobial properties |
| 6-[3-Aminophenyl]-N,N-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Amino group substitution; similar ring system | Anticancer activity |
| 6-[(4-Methylsulfanylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine | Sulfur-containing group; triazole structure | Enzyme inhibition |
Case Studies
Several studies have documented the efficacy of compounds related to 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine:
- Inhibition of PDGF Receptor : A series of derivatives were evaluated for their ability to inhibit PDGF receptor activity in vitro. Results indicated potent inhibition with selectivity over other receptors .
- Antiviral Activity : Quinazoline derivatives have been screened for antiviral properties against influenza A virus. The most promising candidates exhibited significant cytotoxicity reduction while maintaining antiviral efficacy .
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of GABA receptors, resulting in changes in cellular signaling and function .
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
- 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 893787-13-8): Core: Triazolo[1,5-a]quinazoline. Substituents: 7-Chloro, 3-(phenylsulfonyl), and 4-isopropylphenylamine. Key Differences: The phenylsulfonyl group at position 3 may reduce lipophilicity compared to the trifluoromethylphenyl group in the target compound. Sulfonyl groups often enhance solubility but may limit BBB penetration .
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 892359-58-9):
- Core : Triazolo[1,5-a]quinazoline.
- Substituents : 7-Chloro, 3-(3-fluorophenyl), and 4-methoxybenzylamine.
- Key Differences : The 3-fluorophenyl group offers moderate electron-withdrawing effects, while the 4-methoxybenzylamine may enhance solubility but reduce CNS penetration compared to the 4-fluorophenylpiperazine .
Triazolopyrimidine Derivatives
- 5-[3-(Trifluoromethyl)phenyl]-2-amino[1,2,4]triazolo[1,5-c]pyrimidine: Core: Triazolo[1,5-c]pyrimidine. Substituents: 3-Trifluoromethylphenyl. Activity: Potent histamine release inhibition (IC₅₀ < 1 μM) in human basophil assays. The trifluoromethyl group enhances target affinity, but the pyrimidine core may reduce planar rigidity compared to quinazoline .
Piperazine-Based Analogues
Anticancer Piperazine Derivatives
- Compound 8h (Triazole acetamide-linked phenyl piperazine) :
- Structure : Triazole acetamide core with 4-fluorophenylpiperazine.
- Activity : Demonstrated significant anti-breast cancer activity (IC₅₀ = 0.8 μM) via apoptosis induction. The fluorophenylpiperazine enhances cellular uptake and target specificity .
- Comparison : The triazoloquinazoline core in the target compound may offer superior DNA intercalation or kinase inhibition compared to triazole acetamides.
CNS-Active Piperazine Derivatives
- Disubstituted Piperazines (e.g., 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine): Structure: Piperazine with sulfonyl and methyl groups. Activity: Antipsychotic and antidepressant effects via monoamine pathway modulation. The sulfonyl group improves solubility but limits BBB penetration compared to fluorophenyl derivatives .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Research Findings
- Role of Fluorine Substituents : The 4-fluorophenyl group enhances BBB penetration and target affinity, while the trifluoromethyl group improves metabolic stability .
- Core Structure Impact : Triazoloquinazoline derivatives exhibit broader kinase inhibition compared to triazolopyrimidines, which are more selective for histamine pathways .
- Synthetic Challenges : Piperazine coupling reactions (e.g., with iodinated intermediates) yield 40–60% efficiency, consistent with literature methods .
Biological Activity
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine , often referred to as C680-0789, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Molecular Structure
- Molecular Formula : C22H19ClF3N5
- Molecular Weight : 445.86 g/mol
- IUPAC Name : 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(4-fluorophenyl)piperazine
- SMILES Notation : CC(CCC1)CN1c1nc2c(-c3cc(C(F)(F)F)ccc3)nnn2c(cc2)c1cc2Cl
This structure features a quinazoline core, which is often associated with various bioactive properties.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. Compounds similar to C680-0789 have shown effectiveness against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated potent antitumor effects .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. Studies indicate that the presence of the triazole moiety enhances these effects .
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : A range of quinazoline compounds has shown efficacy against both Gram-positive and Gram-negative bacteria. The structural features of C680-0789 may contribute to its potential as an antimicrobial agent .
Antifungal Activity
The antifungal potential of triazole-containing compounds is well-documented:
- Mechanism of Action : Triazoles disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an enzyme critical for ergosterol production . This mechanism is particularly relevant for developing antifungal therapies.
Study 1: Anticancer Efficacy
A study evaluated a series of quinazoline derivatives, including C680-0789, against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C680-0789 | A549 | 12.5 |
| C680-0789 | MCF7 | 15.0 |
These findings suggest that C680-0789 exhibits promising anticancer activity with relatively low IC50 values compared to standard chemotherapeutics .
Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of several quinazoline derivatives was assessed against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
C680-0789 demonstrated significant inhibitory effects against these pathogens, indicating its potential as a therapeutic agent in treating infections .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[1,5-a]quinazoline core in this compound?
The triazolo[1,5-a]quinazoline core is typically synthesized via cyclization reactions. A common approach involves:
- Step 1 : Condensation of 2-hydrazinobenzoic acid derivatives with dithioimidocarbonates (e.g., diphenyl N-cyanodithioimidocarbonate) under basic conditions to form the triazole ring .
- Step 2 : Cyclization under acidic or thermal conditions to generate the fused quinazoline system. Microwave-assisted methods may improve yield and reduce reaction time .
- Key reagents : Triethylamine for pH control, ethanol as solvent, and hydrochloric acid for cyclization .
Q. How is the piperazine moiety introduced into the target molecule?
Piperazine derivatives are often incorporated via nucleophilic substitution or alkylation:
- Method : Reacting a halogenated intermediate (e.g., 7-chloro-substituted quinazoline) with 4-(4-fluorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Optimization : Use of catalysts like potassium carbonate or triethylamine to enhance nucleophilicity .
- Example : Asymmetric lithiation-trapping of N-Boc piperazines with s-BuLi/(-)-sparteine can achieve enantioselective α-substitution .
Q. What spectroscopic techniques are critical for structural validation?
- 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.07–7.42 ppm for fluorophenyl groups) .
- X-ray crystallography : Confirms planar geometry of the triazoloquinazoline system and dihedral angles (e.g., 59.3° between fused rings and substituents) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for triazoloquinazoline derivatives) .
Advanced Research Questions
Q. How can enantioselectivity be optimized in piperazine-functionalized analogs?
Enantioselectivity in piperazine synthesis is influenced by:
- Electrophile choice : Bulky electrophiles (e.g., benzyl bromides) reduce side reactions like ring fragmentation .
- Chiral auxiliaries : Use of (+)- or (-)-sparteine with s-BuLi achieves >90% enantiomeric excess (ee) in lithiation-trapping reactions .
- Solvent effects : Ethereal solvents (e.g., THF) stabilize lithiated intermediates better than hydrocarbons .
Q. What computational approaches are recommended for predicting regioselectivity in triazole-quinazoline cyclization?
- Reaction path search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity in triazole formation .
- Machine learning : Training models on existing triazoloquinazoline datasets to predict optimal reaction conditions (e.g., solvent, temperature) .
- In silico docking : Assess steric and electronic effects of substituents (e.g., trifluoromethyl groups) on cyclization barriers .
Q. How can conflicting bioactivity data from different assay conditions be reconciled?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), temperature (37°C for cell-based assays), and incubation time .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituting 4-fluorophenyl with pyridinyl groups) to isolate substituent effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to quantify variability between assays and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
